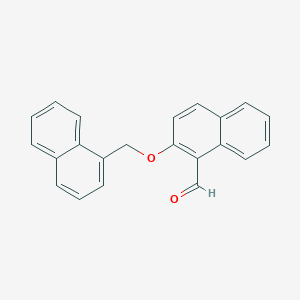

2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde

Description

2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde is a naphthalene-based aldehyde derivative featuring a naphthalen-1-ylmethoxy substituent at position 2 and a formyl group at position 1. Its structure combines aromatic stacking capabilities (via the naphthalene rings) with reactive aldehyde functionality, enabling participation in condensation reactions (e.g., Schiff base formation) and heterocyclic synthesis .

Properties

IUPAC Name |

2-(naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O2/c23-14-21-20-11-4-2-7-17(20)12-13-22(21)24-15-18-9-5-8-16-6-1-3-10-19(16)18/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOLVTKVUYFTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COC3=C(C4=CC=CC=C4C=C3)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the O-alkylation of naphthalene-1-carbaldehyde with naphthalen-1-ylmethanol in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 2-(Naphthalen-1-ylmethoxy)naphthalene-1-carboxylic acid.

Reduction: 2-(Naphthalen-1-ylmethoxy)naphthalene-1-methanol.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: It is used in the study of molecular interactions and as a fluorescent probe due to its naphthalene rings.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability. The naphthalene rings provide a rigid, planar structure that can interact with other aromatic systems through π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

The compound’s closest analogs differ in the substituent at the 2-position oxygen. Key examples include:

- Melting Points : The propargyloxy derivative (2b) exhibits a significantly higher melting point (113–115°C) compared to the propoxy analog (2a, 63–65°C), likely due to enhanced intermolecular interactions (e.g., π-π stacking) from the rigid alkyne group . The naphthalen-1-ylmethoxy substituent in the target compound is bulkier than benzyloxy (2c), which may further increase melting points or reduce solubility in polar solvents.

- Chromatography (Rf) : Higher Rf values (e.g., 0.9 for 2a vs. 0.8 for 2b) correlate with increased hydrophobicity, suggesting that bulkier substituents like naphthalen-1-ylmethoxy would reduce mobility on silica gel .

Spectral Characteristics

Infrared (IR) Spectroscopy:

- C=O Stretch: 2a: 1663 cm⁻¹ 2b: 1651 cm⁻¹ 2c: Not reported The slight shift in 2b suggests electron-withdrawing effects from the propargyl group, stabilizing the carbonyl. The naphthalen-1-ylmethoxy group (electron-donating) may shift the C=O stretch to higher wavenumbers (~1670–1680 cm⁻¹) .

NMR Spectroscopy:

- 13C NMR (Carbonyl Carbon): 2a: δ 192.13 ppm 2b: Not reported 2c: Not reported Electron-donating groups typically deshield the carbonyl carbon, increasing δ values. The naphthalen-1-ylmethoxy group may cause a moderate upfield shift compared to 2a due to resonance effects .

Biological Activity

2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde, a compound characterized by its naphthalene moieties, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and the implications for medicinal chemistry.

Chemical Structure and Properties

The compound features a naphthalene backbone with a methoxy group and an aldehyde functional group. This structural configuration influences its lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that naphthalene derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Naphthalene derivatives have shown promise in cancer therapy, particularly in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : Compounds within this class have been evaluated for their effectiveness against bacterial and fungal pathogens.

- Enzyme Inhibition : Some naphthalene derivatives act as inhibitors of critical enzymes involved in disease processes.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Target Interactions

- Enzymatic Targets : Similar compounds have been reported to interact with enzymes such as topoisomerases and protein kinases, which play crucial roles in cell division and cancer progression .

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Activity

A study on naphthalene derivatives demonstrated that certain compounds possess significant cytotoxic properties against breast cancer cell lines (e.g., MDA-MB-231). For instance:

- Cell Cycle Arrest : Treatment with naphthalene derivatives resulted in G1 phase arrest, indicating a halt in cell proliferation .

- Apoptosis Induction : Flow cytometry assays revealed that these compounds could induce apoptosis in a dose-dependent manner .

Antimicrobial Efficacy

Research has highlighted the antimicrobial potential of naphthalene derivatives. For example:

- Inhibition of Pathogens : Compounds similar to this compound have shown activity against various bacterial strains, suggesting their utility as antimicrobial agents .

Case Studies

| Study | Compound Tested | Biological Activity | Results |

|---|---|---|---|

| 1 | Naphthalene Derivative A | Anticancer | Induced apoptosis in MDA-MB-231 cells at 1 μM |

| 2 | Naphthalene Derivative B | Antimicrobial | Effective against Staphylococcus aureus |

| 3 | Naphthalene Derivative C | Enzyme Inhibition | Inhibited topoisomerase activity |

Lipophilicity and Pharmacokinetics

The lipophilicity of this compound is crucial for its biological activity. Higher lipophilicity often correlates with better membrane permeability, enhancing the compound's efficacy in vivo. Experimental log P values indicate favorable characteristics for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.